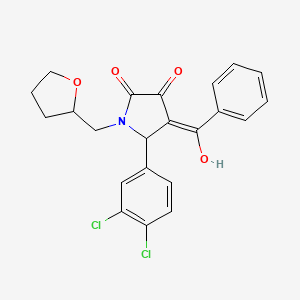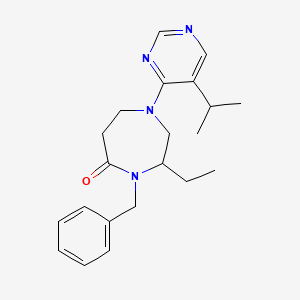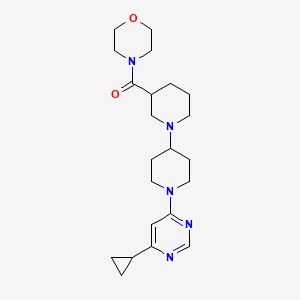![molecular formula C18H22N2O3 B5324296 2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)
2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, commonly known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
DPI has been widely used in scientific research to study the role of 2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in various cellular processes. This compound is a family of serine/threonine kinases that are involved in many signaling pathways, including those involved in cancer, inflammation, and cardiovascular diseases. DPI has been shown to inhibit the activity of this compound in vitro and in vivo, making it a valuable tool for studying the function of this enzyme.
作用機序
DPI inhibits 2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream targets. This leads to a decrease in the activity of this compound and its downstream signaling pathways, which can have various effects on cellular processes depending on the context.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune response. DPI has also been shown to have anti-inflammatory effects in various animal models, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
DPI has several advantages and limitations for lab experiments. One of its main advantages is its high potency and specificity for 2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, making it a valuable tool for studying the function of this enzyme. However, DPI also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and appropriate controls are necessary to ensure the validity of experiments using DPI.
将来の方向性
There are several future directions for research on DPI. One area of interest is the development of more potent and specific inhibitors of 2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, which could have therapeutic applications in various diseases. Another area of interest is the study of the downstream targets of this compound and their role in cellular processes. Additionally, the use of DPI in combination with other inhibitors or chemotherapeutic agents could have synergistic effects and improve treatment outcomes in various diseases.
合成法
The synthesis of DPI involves the reaction of 3,5-dimethylpiperidin-1-yl)propan-1-one with phthalic anhydride in the presence of a base catalyst. The reaction yields DPI as a white crystalline powder, which is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
特性
IUPAC Name |
2-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-9-13(2)11-19(10-12)16(21)7-8-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRSAZFRYMGMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5324226.png)


![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)

![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5324291.png)